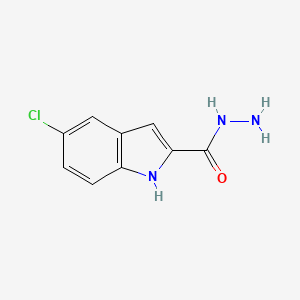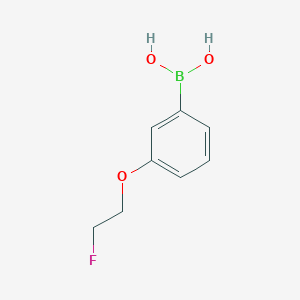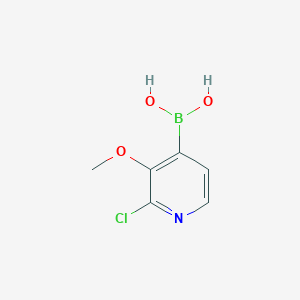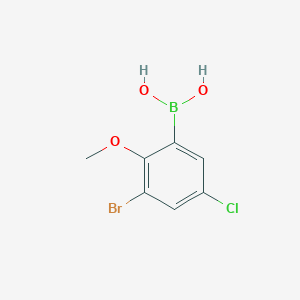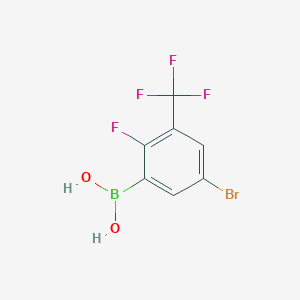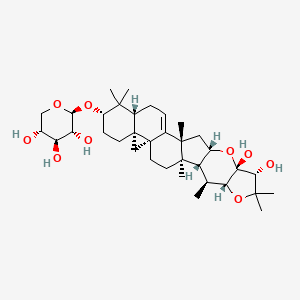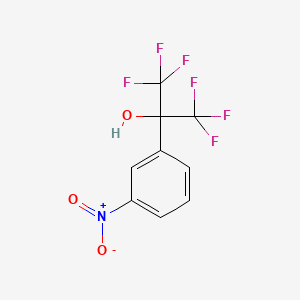
1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-propanol is a solution-phase peptide chemistry solvent . This fluorinated polar solvent of high ionizing power facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Molecular Structure Analysis
The linear formula for 1,1,1,3,3,3-Hexafluoro-2-propanol is (CF3)2CHOH . The molecular weight is 168.04 .Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-propanol is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials . It plays an important role in the Friedel-Crafts reactions due to its polarity and high ionizing power .Physical And Chemical Properties Analysis
1,1,1,3,3,3-Hexafluoro-2-propanol has a refractive index n20/D 1.275 (lit.), boiling point 59 °C (lit.), melting point -4 °C (lit.), and density 1.596 g/mL at 25 °C (lit.) .Scientific Research Applications
Peptide Chemistry and Organic Synthesis
1,1,1,3,3,3-Hexafluoro-2-propanol serves as a versatile solvent in peptide chemistry. Its unique properties, including high ionizing power, allow for Friedel–Crafts-type reactions without the need for a Lewis acid catalyst. Researchers use it to facilitate covalent reactions and enhance the efficiency of various synthetic processes .
Lithographic and Nanopatterning Materials
This compound plays a crucial role in preparing hexafluoroalcohol-functionalized methacrylate polymers. These polymers find applications in lithography and nanopatterning. The polar nature of HFP, combined with its ionizing power, contributes to its effectiveness in these materials .
Sample Preparation for GC-MS (Gas Chromatography-Mass Spectrometry)
1,1,1,3,3,3-Hexafluoro-2-propanol is employed in sample preparation for GC-MS analysis. Its volatility and compatibility with mass spectrometry techniques make it useful for extracting and analyzing volatile compounds in complex mixtures .
Catalysis and Organic Reactions
HFP clusters have been investigated for their catalytic properties. For instance:
- In rhodium(I)-catalyzed reactions, it enhances [4+2] intramolecular cycloadditions of ether-tethered alkynyl dienes and [5+2] cycloadditions of alkynyl vinylcyclopropanes .
Solvent for NMR (Nuclear Magnetic Resonance) Studies
Researchers use HFP as a solvent in NMR experiments due to its low proton density and favorable chemical shift properties. It provides a clear background for analyzing proton spectra of organic compounds .
Hydrogen Bonding Studies and Supramolecular Chemistry
The unique hydrogen-bonding capabilities of HFP make it valuable for investigating molecular interactions. Researchers explore its role in supramolecular assemblies, crystal engineering, and host-guest chemistry .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that hexafluoroisopropanol derivatives often interact with various biological targets, influencing their function and activity .
Mode of Action
1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol, like other hexafluoroisopropanol derivatives, is a highly polar solvent with high ionizing power . It facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Biochemical Pathways
Hexafluoroisopropanol derivatives are known to influence various chemical transformations .
Pharmacokinetics
It’s known that hexafluoroisopropanol has a boiling point of 58 °c, a density of 1616 g/cm3 at 20 °C, and a vapor pressure of 205 hPa at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that hexafluoroisopropanol derivatives can facilitate various chemical reactions and enhance the efficiency of certain catalysts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol. For instance, its high ionizing power and polarity can be influenced by the presence of other solvents or substances . Additionally, its physical properties such as boiling point, density, and vapor pressure can be affected by temperature and pressure .
properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO3/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(4-5)16(18)19/h1-4,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAABHVDDVYONFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299442 | |
| Record name | 1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2402-65-5 | |
| Record name | NSC130667 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




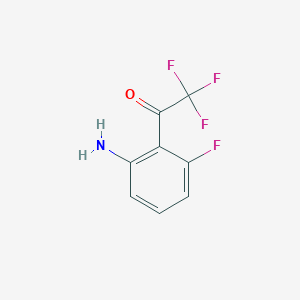
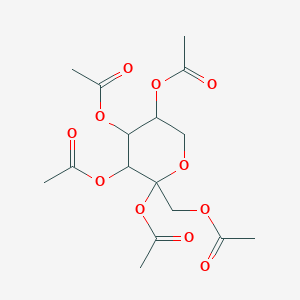
![2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol](/img/structure/B3031232.png)
